PD 113270 Species-Selective Antimycotic Activity: Exclusive Inhibition of 12 Yeast Strains
PD 113270 exhibits a unique species-selectivity profile among the fostriecin analog family. In a direct head-to-head agar diffusion assay against 46 yeast species spanning 11 genera, PD 113270 demonstrated exclusive inhibitory activity against 12 yeast cultures that were completely insensitive to both fostriecin and PD 113271 [1]. Conversely, 7 cultures were sensitive only to the combination of fostriecin and PD 113271, but not to PD 113270 [1]. A further 9 cultures exhibited sensitivity to all three compounds, indicating that approximately 26% (12/46) of tested yeast strains were uniquely PD 113270–responsive [1].
| Evidence Dimension | Number of yeast cultures showing exclusive sensitivity to a single analog |
|---|---|
| Target Compound Data | 12 cultures sensitive exclusively to PD 113270 |
| Comparator Or Baseline | Fostriecin + PD 113271 combination: 7 cultures exclusively sensitive |
| Quantified Difference | PD 113270 shows 1.7-fold higher number of exclusive-sensitivity strains (12 vs. 7) compared to the fostriecin/PD 113271 combination |
| Conditions | Agar diffusion method; 46 yeast species from 11 genera (including Candida sp., Saccharomyces sp.); MIC range 3–300 μg/mL |
Why This Matters
This selectivity profile directly impacts procurement decisions when screening yeast species of unknown susceptibility, as PD 113270 covers a distinct strain subset not addressable by fostriecin or PD 113271.
- [1] Leopold WR, Shillis JL, Mertus AE, Nelson JM, Roberts BJ, Jackson RC. Antimycotic effects of the novel antitumor agents fostriecin (CI-920), PD 113,270 and PD 113,271. J Antibiot (Tokyo). 1986;39(10):1467-1472. View Source
